molecular formula C20H21N3O2 B2739812 N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-86-6

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No. B2739812
M. Wt: 335.407
InChI Key: HVDJAYCRCUIMJQ-UHFFFAOYSA-N
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Description

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMBOA, is a natural compound found in various plants, including corn, wheat, and rye. It has been studied extensively for its potential applications in various fields, including agriculture, medicine, and environmental science.

Scientific Research Applications

DFT Conformational Analysis

  • Study : DFT conformational and wavefunction-based reactivity analysis, docking, and MD simulations revealed potential antitumor activity in a carboxamide derivative related to the compound (Al‐Otaibi et al., 2022).

PET Tracer for Imaging Cancer

  • Study : The synthesis of a compound structurally similar to N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide was explored as a PET tracer for imaging cancer tyrosine kinase (Wang et al., 2005).

5-HT1D Receptor Agonist

  • Study : A study on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, with a core structure resembling the compound, demonstrated agonist activity at 5-HT1D receptors, which has implications for neuropsychiatric disorders (Barf et al., 1996).

Radiosensitizers and Cytotoxins

  • Study : The use of similar compounds as radiosensitizers and bioreductively activated cytotoxins was evaluated, indicating potential in cancer therapy (Threadgill et al., 1991).

Intramolecular Hydrogen Bonding

  • Study : Research on oxamide derivatives emphasized the importance of intramolecular hydrogen bonding, which could be relevant for designing new compounds with specific properties (Martínez-Martínez et al., 1998).

Slow Magnetic Relaxation

  • Study : A study on a mononuclear lanthanide oxamate complex related to the compound exhibited field-induced slow magnetic relaxation, suggesting applications in magnetic materials (Fortea-Pérez et al., 2013).

Antitumor Agents

  • Study : Derivatives of a compound similar to N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide showed in vivo antitumor activity, highlighting its potential in cancer therapy (Denny et al., 1987).

Local-Anesthetic Activity

  • Study : Arylpyruvic acid derivatives, structurally related to the compound, demonstrated high local-anesthetic activity, pointing towards applications in anesthesia (Chernov et al., 2014).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-7-8-14(2)18(11-13)23-20(25)19(24)21-10-9-15-12-22-17-6-4-3-5-16(15)17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDJAYCRCUIMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321897
Record name N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

CAS RN

847593-86-6
Record name N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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